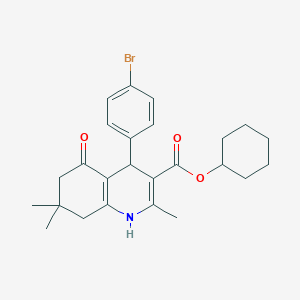![molecular formula C24H18O3 B11706454 (2E)-3-(1-benzofuran-2-yl)-1-[2-(benzyloxy)phenyl]prop-2-en-1-one](/img/structure/B11706454.png)
(2E)-3-(1-benzofuran-2-yl)-1-[2-(benzyloxy)phenyl]prop-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2E)-3-(1-benzofuran-2-yl)-1-[2-(benzyloxy)phenyl]prop-2-en-1-one: is an organic compound that belongs to the class of chalcones Chalcones are aromatic ketones with two phenyl rings connected by a three-carbon α,β-unsaturated carbonyl system
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2E)-3-(1-benzofuran-2-yl)-1-[2-(benzyloxy)phenyl]prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 2-acetylbenzofuran and 2-benzyloxybenzaldehyde in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually conducted in an ethanol or methanol solvent under reflux conditions to facilitate the formation of the desired chalcone.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the Claisen-Schmidt condensation reaction. This would require optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to ensure high yield and purity of the product. Additionally, purification techniques like recrystallization or column chromatography may be employed to isolate the compound.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyloxy group, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction of the α,β-unsaturated carbonyl system can yield the corresponding saturated ketone.
Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, or halogenation.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH₄).
Substitution: Electrophiles like nitric acid (HNO₃) for nitration, sulfuric acid (H₂SO₄) for sulfonation, and halogens (Cl₂, Br₂) for halogenation.
Major Products:
- Oxidation of the benzyloxy group can yield benzaldehyde or benzoic acid derivatives.
- Reduction of the α,β-unsaturated carbonyl system results in the corresponding saturated ketone.
- Substitution reactions produce various substituted derivatives depending on the electrophile used.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the synthesis of heterocyclic compounds and other chalcone derivatives. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: In biological research, chalcones, including (2E)-3-(1-benzofuran-2-yl)-1-[2-(benzyloxy)phenyl]prop-2-en-1-one, are studied for their potential biological activities. These activities include anti-inflammatory, antioxidant, and antimicrobial properties.
Medicine: The compound is investigated for its potential therapeutic applications. Chalcones have shown promise in the development of anticancer, antiviral, and antimalarial drugs. The presence of the benzofuran moiety may enhance the biological activity of the compound.
Industry: In the industrial sector, the compound can be used in the development of new materials, such as polymers and dyes. Its chemical properties make it suitable for various applications in material science.
Mechanism of Action
The mechanism of action of (2E)-3-(1-benzofuran-2-yl)-1-[2-(benzyloxy)phenyl]prop-2-en-1-one is not fully understood. it is believed to interact with various molecular targets and pathways. The compound’s α,β-unsaturated carbonyl system can act as a Michael acceptor, allowing it to form covalent bonds with nucleophilic sites in biological molecules. This interaction can lead to the modulation of enzyme activity, inhibition of cell proliferation, and induction of apoptosis in cancer cells.
Comparison with Similar Compounds
- (E)-1-(2-hydroxyphenyl)-3-(1-benzofuran-2-yl)prop-2-en-1-one
- (E)-1-(2-methoxyphenyl)-3-(1-benzofuran-2-yl)prop-2-en-1-one
- (E)-1-(2-chlorophenyl)-3-(1-benzofuran-2-yl)prop-2-en-1-one
Comparison:
- (2E)-3-(1-benzofuran-2-yl)-1-[2-(benzyloxy)phenyl]prop-2-en-1-one is unique due to the presence of the benzyloxy group, which can influence its chemical reactivity and biological activity.
- The other similar compounds listed above differ in their substituents on the phenyl ring, which can lead to variations in their physical and chemical properties, as well as their biological activities.
Properties
Molecular Formula |
C24H18O3 |
|---|---|
Molecular Weight |
354.4 g/mol |
IUPAC Name |
(E)-3-(1-benzofuran-2-yl)-1-(2-phenylmethoxyphenyl)prop-2-en-1-one |
InChI |
InChI=1S/C24H18O3/c25-22(15-14-20-16-19-10-4-6-12-23(19)27-20)21-11-5-7-13-24(21)26-17-18-8-2-1-3-9-18/h1-16H,17H2/b15-14+ |
InChI Key |
ZLKSYAPNIOBNSN-CCEZHUSRSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)COC2=CC=CC=C2C(=O)/C=C/C3=CC4=CC=CC=C4O3 |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=CC=C2C(=O)C=CC3=CC4=CC=CC=C4O3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N'-[(Z)-(Furan-2-YL)methylidene]-2-(4-methoxyphenoxy)acetohydrazide](/img/structure/B11706374.png)
![N-[4-(dichloromethyl)-5-imino-2-phenyl-4,5-dihydro-1H-imidazol-4-yl]-4-methylbenzamide](/img/structure/B11706382.png)
![N-[1-(azepan-1-yl)-2,2,2-trichloroethyl]-4-bromobenzamide](/img/structure/B11706396.png)
![(5E)-5-[(4-fluorophenyl)methylidene]-3-(4-methoxyphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B11706402.png)
![(2E)-5-(2,3-dichlorobenzyl)-2-[(2E)-(furan-2-ylmethylidene)hydrazinylidene]-1,3-thiazolidin-4-one](/img/structure/B11706406.png)
![3-{(2E)-2-[(2E)-3-phenylprop-2-en-1-ylidene]hydrazinyl}-1,2,4-triazin-5-ol](/img/structure/B11706419.png)
![2-chloro-N-(2,2,2-trichloro-1-{[(2,5-dimethylphenyl)carbamothioyl]amino}ethyl)benzamide](/img/structure/B11706430.png)
![3-{[cyclohexyl(methyl)amino]methyl}-1,3-benzoxazole-2(3H)-thione](/img/structure/B11706433.png)
![methyl 2-[6-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)hexanamido]benzoate](/img/structure/B11706441.png)
![N-(Benzo[D][1,3]dioxol-5-YL)ethanethioamide](/img/structure/B11706459.png)

![1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-[(E)-(3-ethoxy-4-methoxyphenyl)methylidene]-5-phenyl-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B11706473.png)

![Methyl 2-[[2,2,2-trichloro-1-(furan-2-carbonylamino)ethyl]carbamothioylamino]benzoate](/img/structure/B11706486.png)
